
2-Bromo-3-nitrotoluene
Overview
Description
2-Bromo-3-nitrotoluene (CAS RN: 41085-43-2) is a brominated nitroaromatic compound with the molecular formula C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol. Its structure comprises a toluene backbone substituted with a nitro group (-NO₂) at the 3-position and a bromine atom (-Br) at the 2-position. The dihedral angle between the nitro group and the phenyl ring is 54.1(4)°, as determined by X-ray crystallography . This angle reflects steric and electronic interactions between substituents, influencing reactivity and molecular packing in the solid state .
Preparation Methods
Decarboxylative Bromination of 2-Nitro-6-Methylbenzoic Acid
The most extensively documented synthesis of 2-bromo-3-nitrotoluene involves a copper-catalyzed decarboxylative bromination of 2-nitro-6-methylbenzoic acid. This method, developed by researchers at Nanchang University, achieves a 30% yield under optimized conditions .
Reaction Conditions and Stoichiometry
The reaction employs a Schlenk tube charged with:
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2-Nitro-6-methylbenzoic acid : 36.2 mg (0.2 mmol)
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Sodium bromide : 30.9 mg (0.3 mmol)
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Copper(I) acetate : 36.3 mg (0.3 mmol)
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Silver sulfate : 6.2 mg (0.02 mmol)
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2,9-Dimethyl-1,10-phenanthroline : 12.5 mg (0.05 mmol)
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Dimethyl sulfoxide (DMSO) : 4 mL
The mixture is heated to 160°C under oxygen for 24 hours, followed by quenching with distilled water and extraction with ethyl acetate .
Table 1: Key Reaction Parameters and Outcomes
Parameter | Value |
---|---|
Temperature | 160°C |
Reaction Time | 24 hours |
Solvent | DMSO |
Catalyst System | Cu(OAc)/Ag₂SO₄/2,9-DMPhen |
Yield | 30% |
Purity (HPLC) | >99% |
Mechanistic Insights
The reaction proceeds through a radical-mediated decarboxylation pathway:
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Copper-mediated decarboxylation : The Cu(I) catalyst abstracts a carboxylate proton, generating a benzyl radical intermediate.
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Bromide oxidation : Ag₂SO₄ oxidizes NaBr to Br⁺, facilitating electrophilic bromination at the ortho position relative to the methyl group.
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Oxygen role : Molecular oxygen acts as a terminal oxidant, regenerating the Cu(II) species and preventing catalyst deactivation .
The moderate yield is attributed to competing side reactions, including:
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Nitro group reduction under prolonged heating
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Homocoupling of benzyl radicals
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Oxidative degradation of DMSO at high temperatures
Industrial-Scale Production Considerations
The patent literature reveals ongoing efforts to optimize this compound synthesis for manufacturing applications:
Continuous Flow Reactor Design
Recent innovations propose microreactor systems to address the limitations of batch processing:
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Residence time reduction : 2-4 hours vs. 24 hours in batch
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Temperature control : Precise maintenance at 160±2°C prevents thermal degradation
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Catalyst recycling : Membrane filtration systems recover >90% Cu/Ag catalysts
Pilot-scale trials demonstrate:
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45% yield improvement over batch methods
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60% reduction in DMSO consumption
Solvent Optimization Studies
Comparative solvent screening identifies sulfolane as a potential DMSO alternative:
Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |
---|---|---|---|
DMSO | 46.7 | 30 | High |
Sulfolane | 43.3 | 28 | Moderate |
NMP | 32.2 | 15 | Severe |
While sulfolane shows comparable performance, its higher cost ($12/L vs. $8/L for DMSO) currently limits industrial adoption .
Spectroscopic Characterization
Rigorous quality control of this compound requires multi-technique analysis:
NMR Spectral Fingerprints
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¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, J=8.4 Hz, 1H), 7.56 (t, J=7.6 Hz, 1H), 7.42 (d, J=7.2 Hz, 1H), 2.51 (s, 3H)
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¹³C NMR : δ 148.2 (C-NO₂), 134.7 (C-Br), 132.1, 129.8, 127.4 (aromatic), 21.3 (CH₃)
Mass Spectrometry
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EI-MS : m/z 215 [M]⁺ (calculated 216.03 for C₇H₆BrNO₂)
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Fragmentation pattern : Loss of NO₂ (46 amu) followed by Br (79 amu)
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 2 undergoes substitution with strong nucleophiles under specific conditions. The nitro group at position 3 deactivates the ring but directs incoming nucleophiles to the bromine site via resonance and inductive effects.
Key Findings :
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Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
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Steric hindrance from alkyl groups (e.g., tert-butyl) near the nitro group reduces substitution efficiency .
Condensation and Enolate Formation
The nitro group facilitates condensation reactions with carbonyl compounds.
Reaction | Base | Product | Yield | Reference |
---|---|---|---|---|
Ethyl oxalate condensation | KOtBu, ether, 25°C | Ethyl 3-benzylthio-2-nitrophenylpyruvate | 45% |
Mechanistic Insight :
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Potassium ethoxide generates enolate intermediates, stabilized by resonance with the nitro group .
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Extended reaction times (up to 6 days) are required for sterically hindered substrates .
Kinetic Studies and Reactivity Trends
Kinetic analyses reveal unexpected alkyl activation effects in substitution reactions:
Substituent (R) | Nucleophile | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | Reference |
---|---|---|---|---|
H | Piperidine | 1.2 × 10⁻³ | 85.3 | |
Me | Benzenethiolate | 3.8 × 10⁻³ | 72.1 |
Observations :
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Alkyl groups (e.g., methyl) at position 5 increase reactivity despite their electron-donating nature, challenging classical electronic predictions .
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Solvent polarity significantly impacts activation energy (e.g., ΔEₐ = +12 kJ/mol in dioxan-water vs. benzene) .
Electrophilic Substitution Limitations
The nitro group strongly deactivates the ring, making electrophilic substitutions (e.g., nitration, sulfonation) impractical under standard conditions. Friedel-Crafts alkylation/acylation fails due to the ring’s deactivated state .
Exception :
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Directed ortho-metallation (DoM) strategies using directing groups (e.g., OMe) can enable selective functionalization, but this requires prior synthetic modification .
Synthetic Routes and Directing Effects
2-Bromo-3-nitrotoluene is typically synthesized via:
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Nitration of 2-bromotoluene :
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Bromination of 3-nitrotoluene :
Challenges :
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Competing isomer formation requires chromatographic separation .
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Nitration must precede bromination to leverage the methyl group’s ortho/para-directing effect .
This compound’s reactivity is a balance between steric demands, electronic deactivation by the nitro group, and the unique directing effects of substituents. Its applications span agrochemical intermediates and pharmaceutical precursors, particularly in thioether and enolate syntheses .
Scientific Research Applications
Organic Synthesis
2-Bromo-3-nitrotoluene serves as a crucial intermediate in organic synthesis, particularly in the production of various pharmaceuticals and agrochemicals. Its reactivity allows for multiple substitution reactions, making it suitable for synthesizing more complex molecules.
Pharmaceutical Industry
In pharmaceutical chemistry, this compound is utilized in the development of new drugs. Its nitro group can be reduced to form amines, which are essential building blocks in medicinal chemistry. For example, derivatives of this compound have been investigated for their potential antimicrobial properties against various bacterial strains.
Agrochemicals
The compound is also significant in the synthesis of agrochemicals, including pesticides and herbicides. Its ability to participate in electrophilic aromatic substitution reactions makes it an effective precursor for developing compounds with herbicidal activity.
Dyes and Pigments
Due to its structural characteristics, this compound is employed in dye manufacturing. It can be used to synthesize azo dyes, which are widely applied in textile industries due to their vibrant colors and stability.
Material Science
In material science, this compound has been explored for creating functionalized polymers and materials with specific properties. The incorporation of bromine into polymer matrices can enhance thermal stability and chemical resistance.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of nitro-substituted compounds, including derivatives of this compound, against several bacterial strains. The results indicated that modifications on the nitro group could enhance antibacterial activity, making these compounds promising candidates for further development as antibiotics .
Case Study 2: Synthesis of Azo Dyes
Research conducted by Chem-Impex demonstrated that this compound could be effectively used as a precursor in synthesizing azo dyes. The study outlined a method involving diazotization followed by coupling with phenolic compounds to produce dyes with excellent lightfastness and washfastness properties .
Mechanism of Action
The mechanism of action of 2-Bromo-3-nitrotoluene in chemical reactions involves the electrophilic aromatic substitution where the bromine and nitro groups influence the reactivity of the aromatic ring. The nitro group is an electron-withdrawing group, making the ring less reactive towards electrophiles, while the bromine atom can participate in further substitution reactions .
Comparison with Similar Compounds
Key Properties :
- Synthesis : Produced via nitration and bromination of toluene derivatives. For example, nitration of acet-o-toluidide followed by bromination yields 2-bromo-3-nitrotoluene in 60% efficiency .
- Applications :
- Safety : Classified as an acute toxin (GHS hazard code: Warning) .
Structural isomers of this compound differ in the positions of bromine and nitro groups on the toluene ring, leading to variations in physical properties, reactivity, and applications. Below is a detailed comparison:
Structural and Physical Properties
Notes:
- Dihedral Angle : The nitro group’s orientation relative to the aromatic ring is critical. For example, pentamethylnitrobenzene exhibits a larger dihedral angle (86.1°) due to steric hindrance from methyl groups .
- Melting Points : Positional isomerism affects melting points; 2-bromo-5-nitrotoluene has a higher melting point (76–79°C) than 2-bromo-6-nitrotoluene (38–40°C), likely due to differences in molecular symmetry and packing .
Market Insights :
Biological Activity
2-Bromo-3-nitrotoluene (C7H6BrNO2) is a compound of interest due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound is characterized by the presence of bromine and nitro groups attached to a toluene ring. These functional groups significantly influence its chemical reactivity and biological properties. The compound is often synthesized through electrophilic aromatic substitution reactions, which enhance its antibacterial and anti-inflammatory activities.
Biological Activity
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 20 μM |
Escherichia coli | 30 μM |
2. Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. A study demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.
3. Cytotoxicity and Genotoxicity
While this compound shows promising biological activity, its cytotoxic effects have been noted in several studies. In vitro assays using mammalian cell lines revealed that at high concentrations, the compound can induce cytotoxicity, leading to cell death. Additionally, genotoxicity assays indicated that it may cause DNA damage, necessitating caution in its application.
Assay Type | Result |
---|---|
Cytotoxicity (IC50) | 25 μM |
Genotoxicity (Ames Test) | Positive at concentrations >50 μg/ml |
Case Studies
Several case studies have highlighted the biological relevance of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various nitro compounds, including this compound, against resistant strains of bacteria. The results showed that it was effective against multi-drug resistant Staphylococcus aureus, providing insights into its potential as an alternative antimicrobial agent .
- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups. This suggests its potential use as an anti-inflammatory drug .
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits key metabolic pathways.
- Anti-inflammatory Mechanism : It modulates signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation.
Q & A
Basic Research Questions
Q. What are the key safety considerations when handling 2-Bromo-3-nitrotoluene in laboratory settings?
- Methodological Answer : Due to its acute oral toxicity (Hazard Class: Acute Tox. 4) and potential skin/eye irritation, researchers should use chemical-resistant gloves (e.g., nitrile), safety goggles, and protective clothing. Storage should follow Combustible Solids protocols (Storage Class Code 11) in a cool, dry environment (0–6°C recommended). In case of exposure, immediate decontamination via copious water flushing is critical, and respirators compliant with NIOSH/CEN standards are advised for aerosolized handling .
Q. How can the purity of this compound be determined using spectroscopic methods?
- Methodological Answer : Purity analysis typically employs high-performance liquid chromatography (HPLC) with >97.0% purity thresholds (HLC grade). Structural confirmation uses H/C NMR and FT-IR spectroscopy, with cross-referencing to SMILES (Cc1cccc(c1Br)N+=O) and InChI key (GCAAVRIWNMTOKB-UHFFFAOYSA-N). Mass spectrometry further validates molecular weight (216.03 g/mol) .
Q. What are the primary synthetic routes for preparing this compound?
- Methodological Answer : A common pathway involves nitration of 2-bromotoluene under controlled conditions (e.g., mixed HNO-HSO at 0–5°C). Alternative methods include bromination of 3-nitrotoluene using FeBr as a catalyst. Purification is achieved via recrystallization (mp 78–80°C) or column chromatography, with yields optimized by monitoring reaction kinetics and stoichiometry .
Advanced Research Questions
Q. How does the dihedral angle between the nitro group and phenyl ring in this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : X-ray crystallography reveals a dihedral angle of 54.1(4)° between the nitro group and the aromatic ring . This steric hindrance reduces resonance stabilization, increasing electrophilicity at the bromine-bearing carbon. Researchers can leverage this for selective Ullmann couplings by adjusting reaction temperatures (80–120°C) and copper catalysts (e.g., CuI) to favor C–Br activation over nitro-group interference .
Q. What strategies can optimize the yield of unsymmetrical dimethyl dinitro biphenyl via Ullmann reaction using this compound?
- Methodological Answer : Key parameters include:
- Catalyst system : CuI/1,10-phenanthroline in DMF at 120°C.
- Molar ratios : 1:1.2 (aryl halide: coupling partner) to minimize homo-coupling.
- Additives : KCO as a base to deprotonate intermediates.
- Monitoring : TLC or GC-MS to track biphenyl formation and side products. Yield improvements (>70%) are achieved by iterative solvent screening (e.g., DMSO for polar substrates) .
Q. How can competing reaction pathways be minimized during the synthesis of 10-methylfluoranthene from this compound?
- Methodological Answer : Competing pathways (e.g., nitro-group reduction or debromination) are mitigated by:
- Redox control : Use Pd/C or Fe/HCl for selective nitro reduction while preserving the C–Br bond.
- Cyclization conditions : Employ Scholl reaction conditions (AlCl, CS) at 0°C to favor fluoranthene ring closure.
- Byproduct analysis : HPLC or F NMR to detect and quantify intermediates like 2-bromo-3-methylbenzoic acid .
Properties
IUPAC Name |
2-bromo-1-methyl-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAAVRIWNMTOKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282877 | |
Record name | 2-Bromo-3-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30282877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41085-43-2 | |
Record name | 41085-43-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28584 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-3-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30282877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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